
4-hydroxy-N-(2-hydroxy-5-nitrophenyl)-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-hydroxy-N-(2-hydroxy-5-nitrophenyl)-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide is a complex organic compound with potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N-(2-hydroxy-5-nitrophenyl)-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with a ketone under acidic conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced through a nitration reaction, where the quinoline derivative is treated with a nitrating agent such as nitric acid.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and continuous flow processes to scale up production.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-N-(2-hydroxy-5-nitrophenyl)-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield quinoline ketones, while reduction of the nitro group can yield quinoline amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure may allow it to interact with biological molecules, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: Its potential biological activity could be explored for the development of new pharmaceuticals, particularly as antimicrobial or anticancer agents.
Industry: The compound may find applications in the development of new materials, such as polymers or dyes, due to its functional groups and reactivity.
Mechanism of Action
The mechanism by which 4-hydroxy-N-(2-hydroxy-5-nitrophenyl)-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, potentially inhibiting their activity or altering their function. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and covalent modifications.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-N-(2-hydroxy-5-nitrophenyl)methylideneamino]benzamide: This compound shares a similar nitrophenyl group and hydroxy functionalities but differs in its core structure.
4-hydroxy-N-(2-hydroxy-5-nitrophenyl)methylidene]benzohydrazide: Another similar compound with a benzohydrazide core instead of a quinoline core.
Uniqueness
4-hydroxy-N-(2-hydroxy-5-nitrophenyl)-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide is unique due to its quinoline core, which imparts distinct chemical properties and potential biological activities. The combination of hydroxy, nitro, and carboxamide groups further enhances its reactivity and versatility in various applications.
Properties
Molecular Formula |
C19H17N3O6 |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
4-hydroxy-N-(2-hydroxy-5-nitrophenyl)-2-oxo-1-propylquinoline-3-carboxamide |
InChI |
InChI=1S/C19H17N3O6/c1-2-9-21-14-6-4-3-5-12(14)17(24)16(19(21)26)18(25)20-13-10-11(22(27)28)7-8-15(13)23/h3-8,10,23-24H,2,9H2,1H3,(H,20,25) |
InChI Key |
LHZNBHFBWNULBU-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


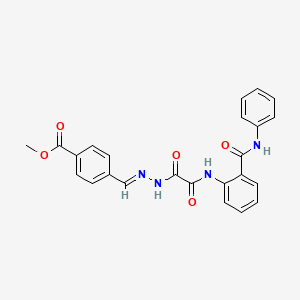
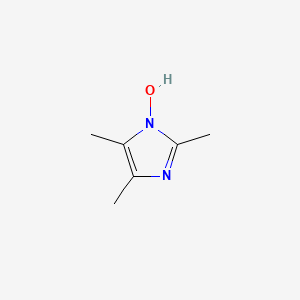
![N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]octadecanamide](/img/structure/B12006806.png)
![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B12006810.png)

![5-(2,4-Dichlorophenyl)-4-{[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12006817.png)
![N-[2,2,2-Trichloro-1-({[2-(2-hydroxybenzoyl)hydrazino]carbothioyl}amino)ethyl]butanamide](/img/structure/B12006820.png)


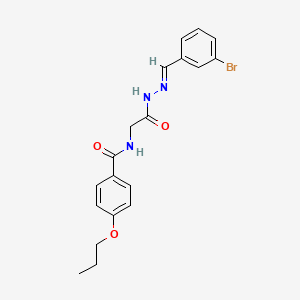
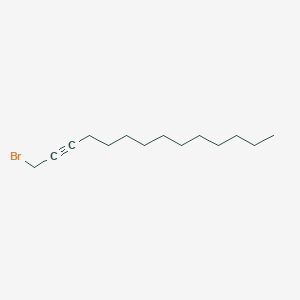
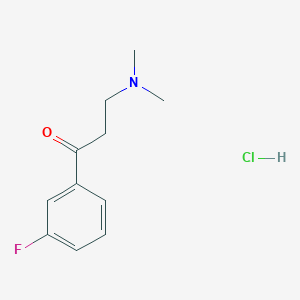
![2-[(4-allyl-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B12006840.png)

